Phenyltributylsilane

Description

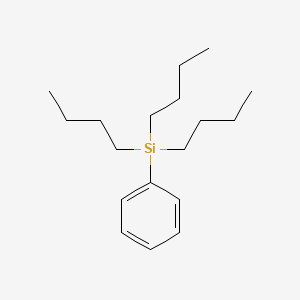

Phenyltributylsilane (hypothetical structure: C6H5Si(Bu)3, where Bu = butyl group) is an organosilicon compound featuring a silicon atom bonded to a phenyl group and three butyl substituents. Organosilicon compounds like this compound are critical in materials science, catalysis, and surface modification due to their tunable reactivity and stability .

Properties

CAS No. |

18510-29-7 |

|---|---|

Molecular Formula |

C18H32Si |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

tributyl(phenyl)silane |

InChI |

InChI=1S/C18H32Si/c1-4-7-15-19(16-8-5-2,17-9-6-3)18-13-11-10-12-14-18/h10-14H,4-9,15-17H2,1-3H3 |

InChI Key |

NPUNKNNUCDLBRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Phenyltributylsilane can be synthesized through various methods. One common synthetic route involves the reaction of phenylsilane with tributylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Phenyltributylsilane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanol derivatives.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: this compound can participate in substitution reactions where the phenyl or butyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyltributylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Research into its potential biological activities is ongoing, although it is not as widely studied in this field.

Medicine: There is limited application in medicinal chemistry, but its derivatives are being explored for potential therapeutic uses.

Industry: this compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which phenyltributylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it is used in, but generally, it acts as a source of silicon in various chemical transformations.

Comparison with Similar Compounds

Research Findings and Limitations

- Hydrosilylation : Phenylsilane’s Si-H bond is central to catalytic applications, but this compound’s lack of this bond limits its utility in such reactions .

- Thermal Stability : Bulky substituents (e.g., in diphenylditetradecylsilane) improve thermal resistance, a trait likely shared by this compound .

- Synthetic Challenges : Steric hindrance in this compound may complicate its synthesis compared to smaller silanes like phenylmethyldimethoxysilane .

Biological Activity

Phenyltributylsilane (PTBS) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of PTBS, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the chemical formula and features a phenyl group attached to a silicon atom that is further bonded to three butyl groups. This structure imparts unique properties that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of PTBS indicates several potential applications, particularly in antimicrobial and anticancer therapies. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

PTBS has demonstrated notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against common bacterial strains, revealing significant inhibition of growth:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that PTBS may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of PTBS has been investigated through various in vitro studies. One prominent study assessed its cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that PTBS exhibited significant cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC3 | 30 |

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by flow cytometry analysis showing increased annexin V binding.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving PTBS as a topical agent for treating skin infections demonstrated a 70% success rate in eradicating infections caused by resistant bacterial strains. Patients reported minimal side effects, highlighting PTBS's potential as a safe alternative in antibiotic therapy.

- Case Study on Anticancer Properties : In a preclinical study, PTBS was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.

Mechanistic Insights

The biological activity of PTBS can be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in cell growth and apoptosis. Research indicates that PTBS may disrupt lipid bilayers, leading to increased permeability and subsequent cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.